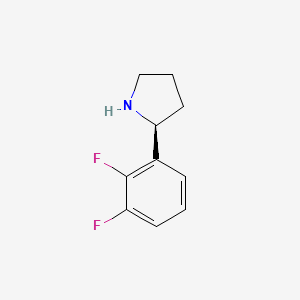

(2s)-2-(2,3-Difluorophenyl)pyrrolidine

Description

(2S)-2-(2,3-Difluorophenyl)pyrrolidine is a fluorinated pyrrolidine derivative characterized by a stereospecific (2S) configuration and a 2,3-difluorophenyl substituent at the pyrrolidine ring’s second position. This compound is of significant interest in medicinal chemistry due to its structural features, which enhance binding affinity and metabolic stability. Fluorine atoms at the ortho and meta positions of the phenyl ring contribute to increased lipophilicity and improved pharmacokinetic properties, making it a candidate for drug development, particularly as a tyrosine kinase (TRK) inhibitor for cancer therapy . Its synthesis often involves multi-step processes, including reductive amination and borane-mediated reductions, as detailed in patent literature .

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(2,3-difluorophenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROKRZDCSQGVQW-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C(=CC=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=C(C(=CC=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s)-2-(2,3-Difluorophenyl)pyrrolidine typically involves the reaction of 2,3-difluorobenzaldehyde with a suitable pyrrolidine derivative under controlled conditions. One common method involves the use of a chiral auxiliary to ensure the desired stereochemistry of the product. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2s)-2-(2,3-Difluorophenyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of new compounds with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis of (2S)-2-(2,3-Difluorophenyl)pyrrolidine

The synthesis of this compound typically involves several key steps that utilize various organic chemistry techniques. The synthesis can be achieved through asymmetric synthesis methods that enhance enantioselectivity. For instance, the use of chiral catalysts in the reduction process has been shown to yield high enantiomeric purity, which is crucial for the biological activity of the compound.

Synthetic Routes

- Chiral Catalysis : Utilizing chiral acids as catalysts in the borane reduction process allows for high enantioselectivity in the synthesis of this compound .

- Grignard Reagent Method : A method involving Grignard reagents with difluorobenzene derivatives has been reported to produce pyrrolidine derivatives efficiently .

This compound exhibits notable biological properties, particularly as an inhibitor in various enzymatic processes.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Research indicates that pyrrolidine derivatives can act as potent inhibitors of neuronal nitric oxide synthase (nNOS). The presence of fluorine atoms in the structure enhances binding affinity and selectivity towards nNOS, making it a valuable candidate for further development in treating neurological disorders .

Potential Therapeutic Applications

- Neuroprotection : Due to its ability to inhibit nNOS, this compound may have applications in neuroprotective therapies.

- Cancer Treatment : Similar pyrrolidine derivatives have been investigated for their anticancer properties. The structural modifications provided by fluorine atoms may contribute to enhanced efficacy against various cancer cell lines .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

- A study detailing the synthesis and structure-activity relationship (SAR) of fluorinated pyrrolidines found that modifications at the phenyl ring significantly influenced biological activity against nNOS .

- Another investigation into the synthesis of chiral pyrrolidine inhibitors highlighted an efficient synthetic route that improved yield and purity compared to previous methods .

Data Tables

The following table summarizes key research findings related to this compound:

Mechanism of Action

The mechanism of action of (2s)-2-(2,3-Difluorophenyl)pyrrolidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Key Observations:

Substituent Position Effects: The 2,3-difluoro substitution in the target compound enhances steric and electronic interactions with hydrophobic enzyme pockets, improving target selectivity compared to mono-fluorinated analogs like (S)-2-(3-fluorophenyl)pyrrolidine .

Stereochemical Impact :

- The (2S) configuration in the target compound is critical for TRK inhibition, as mirror-image (R) isomers (e.g., (R)-2-(2,5-difluorophenyl)pyrrolidine) show reduced binding affinity in preclinical models .

- Trans-2,3-disubstituted pyrrolidines (e.g., (±)-(2S,3S)-2-(2,3-dimethylbut-2-enyl)pyrrolidine) exhibit distinct conformational rigidity, influencing receptor interaction profiles .

Pharmacological Diversity :

Key Observations:

- Synthetic Efficiency : The target compound’s synthesis employs borane-pyridine for reductive amination, achieving high yields (79%) compared to palladium-catalyzed methods for fluorolintane isomers, which require meticulous stereochemical control .

- Analytical Specificity: FT-IR and nOe NMR are critical for confirming stereochemistry in pyrrolidine derivatives, as seen in fluorolintane isomers and trans-2,3-disubstituted analogs .

Pharmacokinetic and Toxicity Profiles

- Metabolic Stability: The 2,3-difluorophenyl group in the target compound reduces oxidative metabolism compared to non-fluorinated analogs, as fluorine’s electronegativity stabilizes adjacent C-H bonds .

- Toxicity : Fluorinated pyrrolidines generally exhibit lower hepatotoxicity than chlorinated derivatives, as seen in preclinical studies of (S)-2-(3-fluorophenyl)pyrrolidine hydrochloride .

Biological Activity

(2S)-2-(2,3-Difluorophenyl)pyrrolidine is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a pyrrolidine ring substituted with a difluorophenyl group. The difluoro substitution enhances its lipophilicity, which is critical for biological activity. The specific positioning of the fluorine atoms on the phenyl ring influences both the chemical reactivity and the pharmacokinetic properties of the compound, making it distinct from other pyrrolidine derivatives.

Antimicrobial Activity

Research indicates that pyrrolidine derivatives, including this compound, exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, particularly multidrug-resistant organisms such as Pseudomonas aeruginosa. Its mechanism involves binding to specific proteins that are crucial for bacterial cell wall synthesis, thereby inhibiting their function .

Neurological Applications

The compound's potential as an inhibitor of neuronal nitric oxide synthase (nNOS) has been explored in various studies. Inhibitors of nNOS are of interest for treating neurological disorders due to their role in regulating neurotransmission and neurovascular function. Crystal structure analyses have provided insights into how this compound interacts with nNOS, suggesting that the fluorine atoms enhance binding affinity and selectivity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound may modulate the activity of various receptors involved in neurotransmission and pain pathways.

- Enzyme Inhibition : It acts by inhibiting enzymes such as nNOS, which plays a critical role in nitric oxide production and subsequent signaling pathways .

Case Studies

- Inhibition of nNOS : A study demonstrated that this compound derivatives significantly inhibited nNOS activity in vitro. The most potent analogs showed IC50 values in the low micromolar range, indicating strong potential for therapeutic applications in neurodegenerative diseases .

- Antibacterial Efficacy : A focused screening of pyrrolidine derivatives against Pseudomonas aeruginosa revealed that this compound exhibited promising antibacterial activity with minimal cytotoxic effects on human cells. This study highlighted the compound's potential as a lead candidate for developing new antibiotics targeting resistant strains .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2S)-2-(3,4-Difluorophenyl)pyrrolidine | 3,4-difluoro substitution | Moderate antibacterial properties |

| (2S)-2-(2,4-Difluorophenyl)pyrrolidine | 2,4-difluoro substitution | Limited neurological applications |

| (2S)-2-(3,4-Dichlorophenyl)pyrrolidine | 3,4-dichloro substitution | Notable anti-inflammatory properties |

The table above illustrates how variations in substituents can significantly alter the biological activity and therapeutic potential of pyrrolidine derivatives.

Q & A

Basic Research Questions

Q. How can the enantiomeric purity of (2S)-2-(2,3-Difluorophenyl)pyrrolidine be confirmed experimentally?

- Methodological Answer : Use chiral HPLC or LCMS with a validated chiral stationary phase. For example, reverse-phase C18 columns with acetonitrile/water gradients have been employed to separate enantiomers of structurally similar pyrrolidine derivatives . Retention times and mass spectrometry data (e.g., m/z 411.5 [M+H]+ for intermediates) can corroborate purity. Calibrate with standards and cross-validate using nuclear Overhauser effect (NOE) NMR for stereochemical confirmation .

Q. What reaction conditions minimize racemization during the synthesis of this compound?

- Methodological Answer : Maintain inert atmospheres (e.g., nitrogen) and low temperatures (0°C) during key steps such as borane-pyridine-mediated reductions. Optimize pH control (e.g., aqueous dipotassium hydrogen phosphate washes) to stabilize intermediates. Racemization risks increase at elevated temperatures (>80°C), as observed in cesium carbonate-mediated cyclization steps .

Q. Which spectroscopic techniques are optimal for characterizing fluorine substituents in this compound?

- Methodological Answer :

- 19F NMR : Directly resolves fluorine chemical shifts and coupling constants, critical for confirming substitution patterns (e.g., 2,3-difluorophenyl groups).

- LCMS : Detects molecular ions (e.g., m/z 411.5 [M+H]+) and fragmentation patterns to validate structural integrity .

- IR Spectroscopy : Identifies vibrational modes of C-F bonds (~1100–1250 cm⁻¹) and pyrrolidine ring deformations .

Advanced Research Questions

Q. How do computational methods like DFT predict the electronic properties of this compound?

- Methodological Answer : Apply hybrid functionals (e.g., B3LYP) with exact exchange corrections to model electron density and frontier molecular orbitals. Studies on analogous fluorinated systems show <2.4 kcal/mol deviation in thermochemical properties when combining gradient corrections and exact exchange terms . Use basis sets like 6-31G(d,p) for fluorine atoms to improve accuracy in dipole moment and polarizability calculations .

Q. What strategies resolve discrepancies between experimental and computational data for this compound’s stability?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures and compare with DFT-predicted bond dissociation energies.

- Solvent Stability Assays : Test hydrolysis in aqueous/organic mixtures (e.g., ethyl acetate/water) under varying pH conditions.

- Kinetic Modeling : Use Arrhenius plots to correlate experimental degradation rates with activation energies from computational transition state analyses .

Q. How does the 2,3-difluorophenyl moiety influence the compound’s pharmacokinetic properties in preclinical models?

- Methodological Answer : Fluorine atoms enhance metabolic stability by resisting cytochrome P450 oxidation. Conduct in vitro microsomal assays (human/rodent liver microsomes) to quantify half-life improvements. Compare with non-fluorinated analogs (e.g., phenylpyrrolidine derivatives) to isolate fluorine-specific effects .

Q. What synthetic routes enable selective functionalization of the pyrrolidine nitrogen?

- Methodological Answer :

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield the amine during electrophilic substitutions.

- Reductive Amination : React with carbonyl derivatives (e.g., 3-isobutoxy-3-oxopropanoate) under borane-pyridine catalysis to achieve regioselective N-alkylation .

- Cross-Coupling : Explore Buchwald–Hartwig amination for C–N bond formation with aryl halides.

Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.